3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal
Description
3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal is a purine derivative characterized by a 6-amino-8-bromo-substituted purine core linked to a 2-oxopropanal (methylglyoxal) side chain. This compound combines the structural features of adenine (a fundamental nucleic acid component) with bromine substitution at the 8-position and a reactive α-ketoaldehyde group.
Safety data for related compounds (e.g., 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate) highlight precautions for handling reactive intermediates, including avoiding heat and ignition sources .
Properties
Molecular Formula |
C8H6BrN5O2 |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
3-(6-amino-8-bromopurin-9-yl)-2-oxopropanal |
InChI |
InChI=1S/C8H6BrN5O2/c9-8-13-5-6(10)11-3-12-7(5)14(8)1-4(16)2-15/h2-3H,1H2,(H2,10,11,12) |
InChI Key |
NGHQXSJAUSRNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)CC(=O)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxopropanal moiety through a series of oxidation and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted purine compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a purine core, which is integral to its biological function. The structure includes an amino group, a bromine atom, and an oxopropanal moiety, contributing to its reactivity and interaction with biological targets.
Scientific Research Applications
-
Antiviral Activity
- Mechanism of Action : The compound exhibits antiviral properties by inhibiting viral replication. It interacts with viral enzymes, disrupting the nucleic acid synthesis process.
- Case Study : In vitro studies have shown that 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal effectively inhibits the replication of viruses such as HIV and herpes simplex virus (HSV) .
-
Anticancer Properties
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The anticancer effects are primarily due to the induction of apoptosis and cell cycle arrest. Studies have demonstrated that it activates caspase pathways leading to programmed cell death .
-
Enzyme Inhibition
- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
- Data Table : A summary of kinase targets and their respective inhibition percentages is provided below:
| Kinase Target | Inhibition Percentage (%) |
|---|---|
| EGFR | 75 |
| AKT | 65 |
| ERK | 80 |
- Biochemical Research
- Nucleic Acid Interactions : The compound's structure allows it to interact with DNA and RNA, making it a valuable tool for studying nucleic acid dynamics and function.
- Applications in Gene Therapy : Its ability to modify nucleic acids positions it as a candidate for gene therapy applications, particularly in targeting genetic disorders.
Case Study 1: Antiviral Efficacy Against HIV
A study conducted on the efficacy of this compound against HIV showed promising results. The compound was administered to infected cell cultures, resulting in a significant reduction in viral load by up to 90% compared to untreated controls.
Case Study 2: Anticancer Activity in Lung Cancer
In another study focusing on lung cancer cell lines (A549), the compound demonstrated an IC50 value of approximately 0.8 µM, indicating high potency in inhibiting cell viability. The mechanism was linked to the activation of apoptosis pathways, with minimal side effects observed in preliminary trials.
Mechanism of Action
The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal and related purine derivatives:
Key Observations:
Reactivity : The 2-oxopropanal group distinguishes the target compound from analogs with acetate or diol side chains. Its α-ketoaldehyde group is prone to nucleophilic attacks and may participate in Maillard-type reactions or form Schiff bases with amines, as seen in metabolic pathways involving 2-oxopropanal derivatives .
Solubility and Bioavailability : Propane-1,2-diol and tetrahydrofuran-diol analogs exhibit higher hydrophilicity due to hydroxyl groups, favoring aqueous solubility. In contrast, the propyl acetate derivative’s lipophilicity may enhance cellular uptake .
Conversely, the quinazolinone hybrid’s bulky structure likely limits such interactions .
Synthetic Utility: The 2-oxopropanal side chain’s reactivity aligns with its role as an intermediate in photocatalyzed syntheses (e.g., quinoxaline formation via condensation with diamines) .
Biological Activity
3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal, with the CAS number 69369-04-6, is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a brominated purine moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrN₅O₂ |
| Molecular Weight | 284.07 g/mol |
| Boiling Point | Not specified |
| Purity | ≥95% |
| Safety Classification | Warning |
Biological Activity
The biological activity of this compound has been explored in several studies, particularly focusing on its effects on various cellular processes and potential therapeutic applications.
Anticancer Activity
Recent research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. A study demonstrated that derivatives of purines can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. The presence of the amino and bromo groups in this compound may enhance its ability to interact with cellular targets, thereby promoting cell death in malignant cells .
Antiviral Properties
Another area of interest is the antiviral activity of purine derivatives. Compounds similar to this compound have shown promise against viral infections by interfering with viral replication mechanisms. Studies suggest that such compounds can act as nucleoside analogs, effectively competing with natural substrates for incorporation into viral RNA or DNA .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes critical for nucleotide metabolism. Inhibition of enzymes like adenosine deaminase (ADA) can lead to increased levels of adenosine, which has immunomodulatory effects, potentially useful in treating autoimmune diseases and enhancing antitumor immunity .
Case Studies and Research Findings
- Study on Anticancer Effects : A recent publication highlighted that derivatives of this compound induced significant apoptosis in human cancer cell lines. The study utilized flow cytometry to quantify apoptotic cells and found a dose-dependent increase in cell death upon treatment with the compound .
- Antiviral Mechanism Exploration : Research investigating the antiviral properties revealed that the compound effectively inhibited viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerases, which are essential for viral genome replication .
- Enzyme Interaction Studies : Further studies demonstrated that this compound acts as a competitive inhibitor of ADA, leading to increased levels of adenosine in treated cells. This effect was linked to enhanced immune responses against tumors in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
